5-Methyl-2-phenyloxazole-4-carboxylic acid 5-Methyl-2-phenyloxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 18735-74-5
VCID: VC20813212
InChI: InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
SMILES: CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

5-Methyl-2-phenyloxazole-4-carboxylic acid

CAS No.: 18735-74-5

Cat. No.: VC20813212

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-phenyloxazole-4-carboxylic acid - 18735-74-5

Specification

CAS No. 18735-74-5
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Standard InChI Key YABCPNYCFFUVNM-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O

Introduction

Structural Comparison with Related Compounds

Understanding the relationship between 5-Methyl-2-phenyloxazole-4-carboxylic acid and structurally similar compounds provides important context for its chemical behavior and potential applications. The oxazole ring system differs from the isoxazole system by the relative positions of the nitrogen and oxygen atoms in the five-membered heterocycle. While both are five-membered heterocyclic compounds containing nitrogen and oxygen, the different arrangement of these heteroatoms results in distinct electronic properties and reactivity patterns. This structural comparison helps researchers understand the chemical space occupied by this compound and guides the selection of appropriate synthetic methodologies and application strategies.

A related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which appears in the scientific literature, showcases the importance of isosteric relationships in heterocyclic chemistry . This isomer contains the same molecular formula (C₁₁H₉NO₃) and molecular weight as 5-Methyl-2-phenyloxazole-4-carboxylic acid but features an isoxazole ring instead of an oxazole ring, with the phenyl group at position 3 rather than position 2 . The crystal structure of this related compound reveals interesting supramolecular arrangements, including head-to-head dimers formed through O—H⋯O hydrogen bonds, C—H⋯N hydrogen bonds, and π–π stacking interactions between phenyl rings . Similar intermolecular interactions might be expected for 5-Methyl-2-phenyloxazole-4-carboxylic acid due to the comparable functional groups present, though the different heterocyclic core would influence the precise geometric parameters and strength of these interactions.

The methyl ester derivative, 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester (CAS 100063-41-0), represents another important related structure . This ester derivative likely exhibits different physical properties compared to the parent carboxylic acid, including enhanced solubility in non-polar organic solvents and altered melting point characteristics. The conversion between the acid and ester forms represents a common protection/deprotection strategy in organic synthesis and can also modulate bioavailability in pharmaceutical applications. Understanding the relationship between these structures provides valuable insights for researchers working with oxazole-based compounds in various scientific disciplines.

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